molecular formula C14H13Cl B1329465 1-(Chloromethyl)-2-(phenylmethyl)benzene CAS No. 7510-28-3

1-(Chloromethyl)-2-(phenylmethyl)benzene

Cat. No. B1329465
CAS RN: 7510-28-3
M. Wt: 216.7 g/mol
InChI Key: LPCDKGCUDQLTIX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(phenylmethyl)benzene is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a chloromethyl group attached to a benzene ring, which is further substituted with a phenylmethyl (benzyl) group. This structure provides multiple reactive sites that can be exploited in various chemical reactions, making it a valuable scaffold for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex leads to the formation of indene derivatives, showcasing the reactivity of the chloromethyl group in transition metal-catalyzed processes . Additionally, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene through a three-step reaction sequence, including a key SnCl4-mediated benzannulation, indicates the potential for constructing elaborate structures from chloromethylated precursors .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Chloromethyl)-2-(phenylmethyl)benzene has been elucidated using various spectroscopic techniques. For example, the half-sandwich rhodium/iridium(III) complexes designed with 1,2-bis(phenylchalcogenomethyl)benzene ligands have been characterized by HR-MS, 1H, 13C{1H}, and 77Se{1H} NMR spectra, and their structures confirmed by X-ray crystallography . This highlights the importance of advanced analytical methods in understanding the geometry and electronic environment of such compounds.

Chemical Reactions Analysis

The chemical reactivity of the chloromethyl group in these compounds is a key feature that enables a variety of transformations. The aforementioned indene synthesis and the transfer hydrogenation reactions catalyzed by rhodium/iridium complexes are examples of the diverse chemical reactions that can be facilitated. Moreover, the formation of a chiral cyclometallated complex from a palladium complex with a related ligand structure demonstrates the potential for enantioselective synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Chloromethyl)-2-(phenylmethyl)benzene and related compounds are influenced by their molecular structure. The crystal structure of cis-[1,2-bis(phenylthiomethyl)benzene]dichloroplatinum(II)·0.5acetonitrile, for example, reveals a distorted square planar geometry around the platinum center, with weak interactions leading to supramolecular quasi-dimer formation in the crystal lattice . These structural details can affect solubility, stability, and reactivity, which are crucial for practical applications in synthesis.

Scientific Research Applications

Catalysis in Organic Synthesis

1-(Chloromethyl)-2-(phenylmethyl)benzene and related compounds have been studied in the context of catalysis for organic synthesis. For instance, certain complexes derived from similar benzene compounds have demonstrated efficiency in catalytic transfer hydrogenation of aldehydes and ketones, utilizing glycerol as both solvent and hydrogen source (Prakash et al., 2014).

Synthesis of Organic Compounds

This chemical also plays a role in the synthesis of other organic compounds. A study described the synthesis of 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene using 1,4-bis(chloromethyl)benzene under microwave irradiation, indicating the compound's utility in creating complex organic molecules (Yu-huan, 2012).

Organometallic Chemistry

The compound has applications in organometallic chemistry. For instance, it's been used in synthesizing tetradentate selenium ligands for homodinuclear complexes of Pd(II) and Ru(II), which have shown high catalytic activity for Heck reactions (Das et al., 2010).

Aromatic Substitution Reactions

Research has also focused on the chloromethylation of benzene and alkylbenzenes using derivatives like bis(chloromethyl)ether and 1,4-bis(chloromethoxy)butane, which are related to 1-(Chloromethyl)-2-(phenylmethyl)benzene. These studies have contributed to understanding the mechanisms of aromatic substitution reactions (Olah et al., 1976).

Polymer Chemistry

In polymer chemistry, derivatives of 1-(Chloromethyl)-2-(phenylmethyl)benzene have been explored for the synthesis of phenylated poly(p-phenylenevinylene) derivatives. These studies provide insight into the polymerization mechanisms and properties of the resulting materials (Hsieh et al., 1998).

Radiopharmaceutical Labeling

Additionally, this compound has been used in the synthesis of radiolabeled compounds for pharmacokinetic studies, demonstrating its utility in the field of radiopharmaceuticals (Seidel & Pleiss, 2010).

Organic Electronics

Derivatives of 1-(Chloromethyl)-2-(phenylmethyl)benzene have applications in the synthesis of organic electronic materials, such as poly(p-phenylene vinylene) derivatives used in light-emitting electrochemical cells (Carvalho et al., 2001).

Synthesis of Functionalized Benzene Derivatives

Research has also been conducted on the synthesis of functionalized benzene derivatives using 1-(Chloromethyl)-2-(phenylmethyl)benzene and related compounds. These studies contribute to the development of new materials and chemicals with specific functional properties (Charalambous, 1975).

properties

IUPAC Name

1-benzyl-2-(chloromethyl)benzene
Source PubChem
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InChI

InChI=1S/C14H13Cl/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDKGCUDQLTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70226073
Record name 1-(Chloromethyl)-2-(phenylmethyl)benzene
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Molecular Weight

216.70 g/mol
Source PubChem
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Product Name

1-Benzyl-2-(chloromethyl)benzene

CAS RN

7510-28-3
Record name 1-(Chloromethyl)-2-(phenylmethyl)benzene
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Record name 1-(Chloromethyl)-2-(phenylmethyl)benzene
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Record name 1-(chloromethyl)-2-(phenylmethyl)benzene
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Record name 1-(CHLOROMETHYL)-2-(PHENYLMETHYL)BENZENE
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